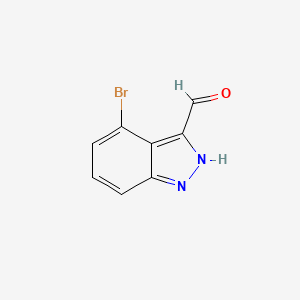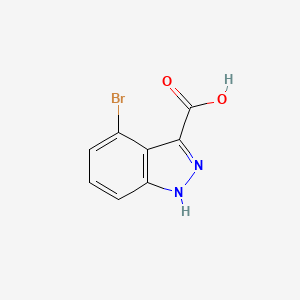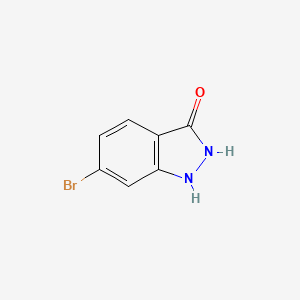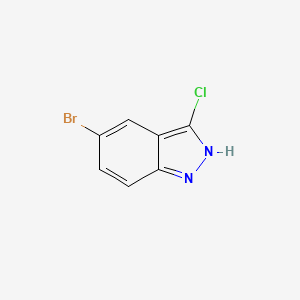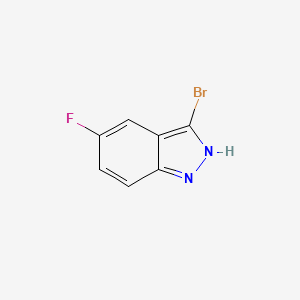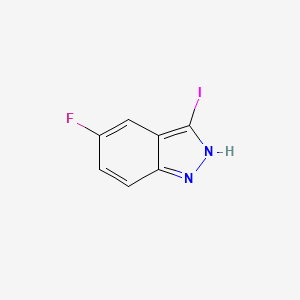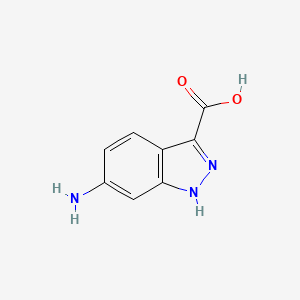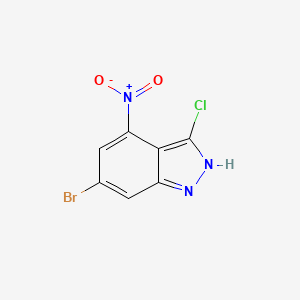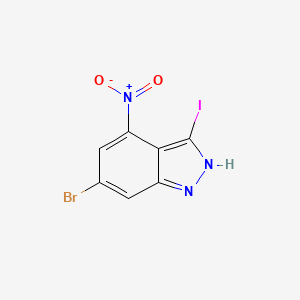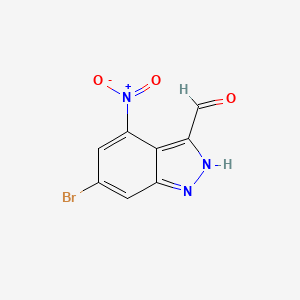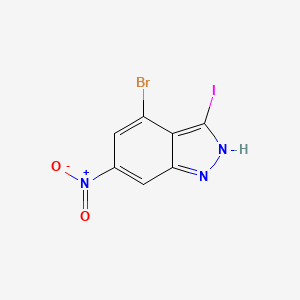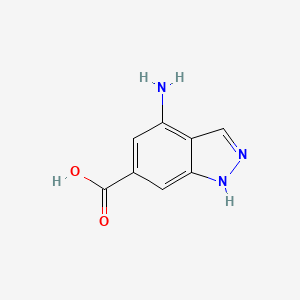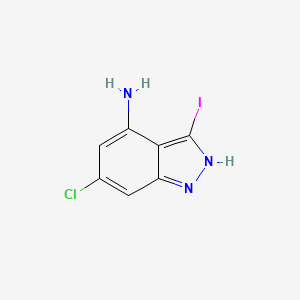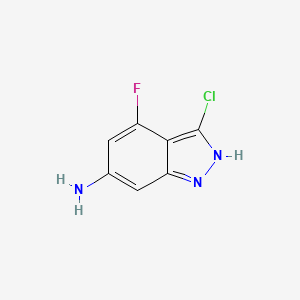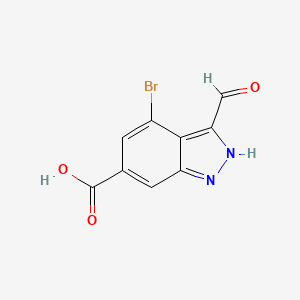
4-Brom-3-formyl-1H-indazol-6-carbonsäure
Übersicht
Beschreibung
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex indazole derivatives.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and immeasurable potential for therapeutic possibilities .
Biochemische Analyse
Biochemical Properties
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid, have been shown to inhibit the activity of certain kinases, such as mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2) . These interactions can modulate signaling pathways involved in cell growth and differentiation.
Cellular Effects
The effects of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid may affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . Additionally, 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indazole derivatives can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid in in vitro and in vivo studies has revealed potential changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters or passively diffuse through lipid bilayers . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-formylindazole followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the presence of a brominating agent such as N-bromosuccinimide (NBS) is crucial .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 4-Bromo-3-carboxy-1H-indazole-6-carboxylic acid.
Reduction: 4-Bromo-3-hydroxymethyl-1H-indazole-6-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1H-indazole-6-carboxylic acid
- 3-Formyl-1H-indazole-6-carboxylic acid
- 4-Bromo-3-hydroxymethyl-1H-indazole-6-carboxylic acid
Uniqueness
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is unique due to the presence of both a bromine atom and a formyl group on the indazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .
Eigenschaften
IUPAC Name |
4-bromo-3-formyl-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFLTQPQOXRHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646395 | |
| Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-37-5 | |
| Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


